6-Methyl-2,3-dinitroaniline
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Overview
Description
6-Methyl-2,3-dinitroaniline is a chemical compound belonging to the class of dinitroanilines. These compounds are characterized by the presence of two nitro groups (-NO₂) attached to an aniline ring. The specific structure of this compound includes a methyl group (-CH₃) at the 6th position of the aniline ring, making it distinct from other dinitroaniline isomers. This compound is primarily used in the synthesis of various industrial chemicals, including dyes and pesticides .
Preparation Methods
The synthesis of 6-Methyl-2,3-dinitroaniline typically involves nitration reactions. One common method is the nitration of 6-methylaniline using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the 2nd and 3rd positions of the aniline ring. Industrial production methods often involve large-scale nitration reactors with precise temperature and concentration controls to maximize yield and purity .
Chemical Reactions Analysis
6-Methyl-2,3-dinitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions, leading to the formation of nitroso or nitro derivatives.
Reduction: The nitro groups can be reduced to amino groups (-NH₂) using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo electrophilic substitution reactions, where the nitro groups can be replaced by other functional groups under specific conditions. Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and metal catalysts.
Scientific Research Applications
6-Methyl-2,3-dinitroaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including dyes and pigments.
Biology: The compound is studied for its potential effects on biological systems, particularly its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of herbicides and pesticides, contributing to agricultural productivity
Mechanism of Action
The primary mechanism of action of 6-Methyl-2,3-dinitroaniline involves its interaction with tubulin proteins in plants. The compound binds to tubulin, inhibiting its polymerization and thus disrupting the formation of microtubules. This leads to the inhibition of cell division and root elongation in plants, making it an effective herbicide. The molecular targets include tubulin proteins, and the pathways involved are related to the cell cycle and mitotic processes .
Comparison with Similar Compounds
6-Methyl-2,3-dinitroaniline can be compared with other dinitroaniline compounds such as:
- 2,4-Dinitroaniline
- 2,5-Dinitroaniline
- 2,6-Dinitroaniline
- 3,4-Dinitroaniline
- 3,5-Dinitroaniline These compounds share similar structural features but differ in the position of the nitro groups and any additional substituents. The uniqueness of this compound lies in the presence of the methyl group at the 6th position, which can influence its reactivity and applications .
Properties
CAS No. |
3484-29-5 |
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Molecular Formula |
C7H7N3O4 |
Molecular Weight |
197.15 g/mol |
IUPAC Name |
6-methyl-2,3-dinitroaniline |
InChI |
InChI=1S/C7H7N3O4/c1-4-2-3-5(9(11)12)7(6(4)8)10(13)14/h2-3H,8H2,1H3 |
InChI Key |
RQEMAPKTZLEYNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])N |
Origin of Product |
United States |
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